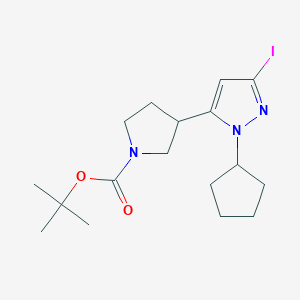

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17393453

Molecular Formula: C17H26IN3O2

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26IN3O2 |

|---|---|

| Molecular Weight | 431.3 g/mol |

| IUPAC Name | tert-butyl 3-(2-cyclopentyl-5-iodopyrazol-3-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H26IN3O2/c1-17(2,3)23-16(22)20-9-8-12(11-20)14-10-15(18)19-21(14)13-6-4-5-7-13/h10,12-13H,4-9,11H2,1-3H3 |

| Standard InChI Key | YCKNQDPWWPQHBU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2C3CCCC3)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides conformational rigidity. The Boc group (tert-butoxycarbonyl) is attached to the pyrrolidine nitrogen, serving as a protective moiety for amines during synthetic procedures .

-

Pyrazole Substituent: A 1H-pyrazole ring linked to the pyrrolidine at the 3-position. The pyrazole is further substituted with a cyclopentyl group at the 1-position and an iodine atom at the 3-position .

-

Functional Groups:

-

The iodo group on the pyrazole enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), making the compound a valuable precursor in synthesizing complex molecules.

-

The cyclopentyl group introduces steric bulk, potentially influencing the compound’s binding affinity in biological systems.

-

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1810857-24-9 |

| Molecular Formula | C₁₇H₂₆IN₃O₂ |

| Molecular Weight | 431.3 g/mol |

| Density | Not Available (N/A) |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The absence of reported density, boiling, and melting points suggests that experimental data for this compound remains limited, possibly due to its specialized applications or recent synthesis .

Synthesis and Characterization

Key Challenges:

-

Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring.

-

Iodine Stability: Preventing deiodination under reactive conditions.

Analytical Characterization

Modern techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography would typically be employed to confirm the compound’s structure. The iodine atom’s presence would be evident in the molecular ion cluster in mass spectra .

Applications in Pharmaceutical and Organic Chemistry

Medicinal Chemistry

The compound’s pyrazole-pyrrolidine scaffold is structurally analogous to kinase inhibitors and GPCR modulators. For example:

-

Kinase Inhibition: Pyrazole derivatives are known to inhibit kinases like JAK2 and CDK2, suggesting potential anticancer applications .

-

Neuroactive Agents: Pyrrolidine-containing compounds often exhibit affinity for neurological targets (e.g., sigma receptors) .

Synthetic Intermediate

The iodine atom’s versatility enables transformative reactions:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids to form biaryl systems.

-

Nucleophilic Substitutions: Replacement of iodine with amines or thiols to diversify functionality.

| Reaction Type | Reagents | Product Functionality |

|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl compounds |

| Buchwald-Hartwig | Amine, Pd catalyst | Aryl amines |

| SN2 Displacement | Sodium azide | Azide (click chemistry) |

Future Perspectives

Research Opportunities

-

Biological Screening: Evaluate activity against cancer cell lines or microbial pathogens.

-

Process Optimization: Develop scalable synthetic routes for industrial applications.

Technological Integration

-

Automated Synthesis: Leverage flow chemistry for efficient iodination steps.

-

Computational Modeling: Predict metabolic stability and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume